[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine
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Overview
Description
[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine typically involves multiple steps. One common method includes the reaction of 4-amino-1,3,5-triazine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting intermediate is then reacted with naphthylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate as bases.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Some studies suggest that triazine derivatives may have anticancer, antimicrobial, and antiviral activities .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Known for its use in herbicides and as an intermediate in chemical synthesis.
2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: Used in the synthesis of sulfonylurea herbicides.
Uniqueness
[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its chloromethyl group allows for versatile substitution reactions, while the naphthylamine moiety provides additional stability and interaction capabilities.
Properties
CAS No. |
577765-11-8 |
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Molecular Formula |
C14H12ClN5 |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
6-(chloromethyl)-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H12ClN5/c15-8-12-18-13(16)20-14(19-12)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H3,16,17,18,19,20) |
InChI Key |
STFCNCAFZCLEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)N)CCl |
solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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